![molecular formula C13H12N2O5S2 B5567032 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

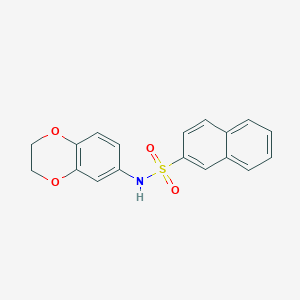

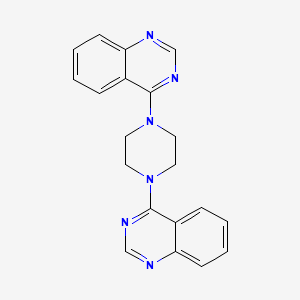

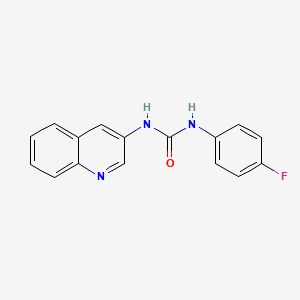

Typically, compounds like this consist of multiple functional groups, including a benzoic acid group, a sulfonyl group, and an amino group. These functional groups can significantly influence the compound’s chemical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis

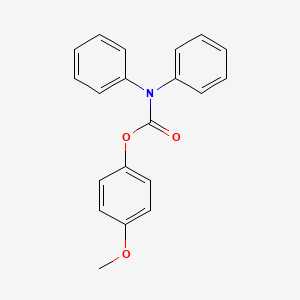

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the benzoic acid group can participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Scientific Research Applications

Stress Tolerance Induction in Plants

Research indicates that benzoic acid derivatives, such as 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, could play a role in inducing stress tolerance in plants. A study by Senaratna et al. (2004) showed that benzoic acid, sulfosalicylic acid, and methyl salicylic acid effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests the potential use of similar compounds in enhancing stress resistance in crops, contributing to agricultural sustainability.

Development of Chemical Synthesis Methods

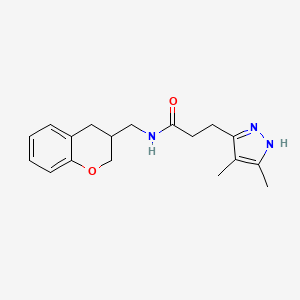

The synthesis of complex peptides and their derivatives, including those related to 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, is a significant area of chemical research. For instance, Vedejs and Kongkittingam (2000) explored the solution-phase synthesis of hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides. This research contributes to the field of organic chemistry by providing efficient methods for peptide synthesis, which could be applicable in developing new pharmaceuticals or research tools.

Inhibition of Carbonic Anhydrases

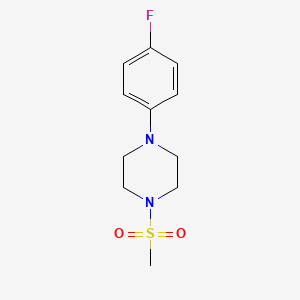

Benzamide derivatives, including those structurally related to 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, have been studied for their potential as inhibitors of human carbonic anhydrases. Abdoli et al. (2018) found that a series of benzamides incorporating 4-sulfamoyl moieties exhibited potent inhibition of several human carbonic anhydrase isoforms. This research is critical for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers.

Spectrophotometric Determination of Metals

Compounds similar to 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid have applications in analytical chemistry, such as the spectrophotometric determination of metals. Wada et al. (1982) synthesized derivatives of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid for the sensitive and selective determination of cobalt. This approach aids in the accurate measurement of metal concentrations in various samples, which is vital for environmental monitoring and industrial quality control.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-10(7-21-11)22(19,20)15-9-4-2-3-8(5-9)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQBAOMAUAWKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)